Ganoderic Acid Y

Descripción general

Descripción

Ganoderic Acid Y is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi. This compound belongs to a class of highly oxygenated lanostane-type triterpenoids, which have been extensively studied for their diverse pharmacological activities. This compound is one of the many ganoderic acids identified in Ganoderma lucidum, known for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and hepatoprotective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Ganoderic Acid Y involves the extraction and purification from the fruiting bodies or mycelium of Ganoderma lucidum. The process typically includes:

Extraction: Using solvents such as ethanol or methanol to extract the triterpenoids from the fungal biomass.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation of Ganoderma lucidum. Key steps include:

Análisis De Reacciones Químicas

Enzymatic Catalysis and Reaction Mechanisms

Reaction Sequence:

-

Hydroxylation :

-

Dehydration :

Chemical Stability and Spontaneous Transformations

-

Instability of intermediates : Hydroxylated intermediates (e.g., 7-hydroxy-GA-HLDOA) are highly unstable and rapidly dehydrate under ambient conditions .

-

Heat inactivation : Heat-treated CYP512W2 microsomes accelerated GA-Y formation, confirming non-enzymatic dehydration .

Comparative Analysis of GA-Y Production

| Source | GA-Y Yield (mg/L) | Method | Reference |

|---|---|---|---|

| Ganoderma lucidum | 0.8–1.2 | Natural accumulation in fruiting bodies | |

| Engineered yeast | 3.5–4.2 | CYP512W2 overexpression + GA-HLDOA feed |

Key Research Findings

-

CYP512W2 promiscuity : This enzyme catalyzes multiple reactions, including C-15 hydroxylation and conjugated double bond formation, enabling GA-Y diversification .

-

Metabolic engineering : Yeast strains co-expressing CYP512W2 and lanosterol oxidase (CYP5150L8) achieved GA-Y titers 3.5× higher than natural sources .

-

Structural elucidation :

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Research has indicated that Ganoderic Acid Y exhibits moderate cytotoxicity against various human tumor cell lines. Specifically, studies have shown that GA-Y can induce apoptosis in cancer cells while minimizing toxicity to healthy cells, making it a potential candidate for chemotherapeutic applications .

- Mechanism of Action : GA-Y is believed to exert its anti-cancer effects through the modulation of multiple signaling pathways involved in cell survival and apoptosis. It influences the expression of proteins associated with apoptosis and cell cycle regulation, thus promoting cancer cell death while sparing normal cells .

Immunomodulatory Effects

GA-Y has been reported to enhance immune responses, particularly in models of immunosuppression. For instance, studies indicate that it can restore immune function in animals subjected to immunosuppressive agents such as cyclophosphamide .

- Key Findings :

Anti-Inflammatory Effects

The anti-inflammatory properties of GA-Y have been documented in various studies, highlighting its ability to modulate inflammatory pathways. This compound may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .

- Applications :

- Treatment of chronic inflammatory conditions.

- Potential use in formulations targeting joint diseases like arthritis.

Neuroprotective Effects

Emerging evidence suggests that GA-Y may possess neuroprotective properties. It has been studied for its potential in protecting neuronal cells against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Research Insights :

- GA-Y demonstrated protective effects on neuronal cells exposed to oxidative stress.

- Modulation of signaling pathways related to neuroinflammation.

Case Studies and Research Findings

Mecanismo De Acción

Ganoderic Acid Y exerts its effects through various molecular targets and pathways:

Anti-Tumor Activity: Induces apoptosis and inhibits proliferation of cancer cells by modulating the p53 signaling pathway and inhibiting the interaction between MDM2 and p53.

Anti-Inflammatory Effects: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB signaling pathway.

Hepatoprotective Properties: Protects liver cells from damage by enhancing antioxidant defenses and reducing oxidative stress.

Comparación Con Compuestos Similares

Ganoderic Acid Y is unique among ganoderic acids due to its specific structural features and biological activities. Similar compounds include:

Ganoderic Acid A: Known for its anti-tumor and anti-inflammatory properties.

Ganoderic Acid B: Exhibits hepatoprotective and anti-oxidative effects.

Ganoderic Acid C: Studied for its potential in treating metabolic disorders.

Uniqueness of this compound:

Actividad Biológica

Ganoderic Acid Y (GA-Y), a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of GA-Y's pharmacological properties.

1. Overview of this compound

Ganoderic acids are a group of bioactive compounds found in Ganoderma lucidum, known for their potential therapeutic effects. GA-Y, specifically, has been studied for its immunomodulatory, hepatoprotective, and anticancer properties.

2.1 Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory capabilities of GA-Y. For instance, a study demonstrated that GA-Y significantly improved immune responses in mice subjected to cyclophosphamide-induced immunosuppression. The administration of GA-Y led to an increase in white blood cell counts and enhanced expression of critical immune-related genes such as STAT3 and TNF, indicating its role in modulating immune functions .

2.2 Hepatoprotective Activity

GA-Y has shown protective effects against liver injury induced by various stressors, including alcohol consumption. In animal models, GA-Y supplementation resulted in decreased levels of liver enzymes (AST and ALT) and reduced oxidative stress markers, suggesting its potential as a therapeutic agent for liver protection .

The mechanisms through which GA-Y exerts its biological effects involve multiple pathways:

- Immunomodulation : GA-Y targets pathways related to inflammation and immune response activation. It enhances the expression of cytokines and growth factors that are pivotal in immune regulation .

- Antioxidant Activity : GA-Y contributes to reducing oxidative stress by modulating the activity of antioxidant enzymes like superoxide dismutase and catalase .

- Cell Signaling : Molecular docking studies suggest that GA-Y interacts with key proteins involved in signaling pathways related to immunity and inflammation, such as STAT3 and TNF .

4.1 Study on Alcohol-Induced Liver Injury

In a controlled study involving mice, the administration of GA-Y significantly mitigated liver damage caused by excessive alcohol intake. The study reported a marked reduction in liver index and lipid accumulation, alongside improvements in histopathological features of liver tissue .

| Parameter | Control Group | Alcohol Group | GA-Y Treatment Group |

|---|---|---|---|

| Liver Index | Normal | Elevated | Reduced |

| AST (U/L) | Normal | High | Significantly Lowered |

| ALT (U/L) | Normal | High | Significantly Lowered |

| Histopathological Changes | Normal | Severe Damage | Mild Damage |

4.2 Immunomodulatory Effects in Cyclophosphamide-Induced Immunosuppression

A study on cyclophosphamide-induced immunosuppression demonstrated that treatment with GA-Y resulted in significant improvements in immune cell counts compared to untreated controls.

| Treatment Group | WBC Count (x10^9/L) | NEUT Count (%) | LYMPH Count (%) |

|---|---|---|---|

| Control | 8.5 | 60 | 30 |

| Cyclophosphamide Only | 3.0 | 20 | 10 |

| GA-Y Treatment | 6.5 | 50 | 25 |

5. Conclusion

This compound exhibits significant biological activity with promising implications for immunomodulation and hepatoprotection. Its multifaceted mechanisms involve modulation of immune responses and antioxidant activity, making it a candidate for further therapeutic exploration.

6. Future Directions

Future research should focus on clinical trials to validate the efficacy of GA-Y in human subjects, alongside investigations into its safety profile and potential side effects.

Propiedades

IUPAC Name |

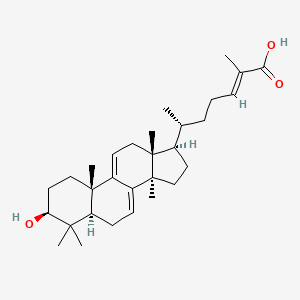

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTCYUJPLOTDMX-SPPZYOJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316796 | |

| Record name | Ganoderic acid Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86377-52-8 | |

| Record name | Ganoderic acid Y | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86377-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was Ganoderic Acid Y identified and structurally characterized in Ganoderma australe?

A2: this compound was isolated from the methanolic extract of the Ganoderma australe fruit body alongside Ganoderic Acid Sz and Ganoderal A. [] Its structure was elucidated through a combination of 1D and 2D NMR techniques, including 1H-NMR, 13C-NMR, DEPT, COSY, NOESY, HMQC, and HMBC analyses. [] This comprehensive approach allowed researchers to determine the compound's structure and confirm its identity as this compound.

Q2: Can you elaborate on the role of molecular docking in studying this compound's anti-tumor potential?

A3: Molecular docking simulations have been employed to predict potential anti-tumor targets of this compound and other triterpenoids found in Ganoderma lucidum. [] This computational approach helps assess the interactions between these compounds and specific target proteins. In one study, researchers used the LibDock module of Discovery Studio2016 software to simulate the interactions of 26 triterpenoids, including this compound, with 11 target proteins. [] The results suggested that this compound, along with other triterpenoids, might possess anti-tumor activity based on favorable docking poses and Libdock Scores. [] This information can guide further experimental validation of potential targets and mechanisms.

Q3: this compound is a 26-oxygenosterol. What is the significance of this structural feature in its biological activity?

A4: Research suggests that the 26-oxygenosterol structure of this compound and related compounds from Ganoderma lucidum plays a crucial role in their ability to inhibit cholesterol biosynthesis. [] Specifically, these compounds have been shown to target the lanosterol 14α-demethylase enzyme, which is involved in the conversion of 24,25-dihydrolanosterol to cholesterol. [] This inhibition occurs between the lanosterol and lathosterol steps in the cholesterol synthesis pathway. [] This finding highlights the potential of this compound and other 26-oxygenosterols as lead compounds for developing novel cholesterol-lowering agents.

Q4: this compound was found alongside other triterpenoids in Ganoderma zonatum. Could you elaborate on this finding and its implications?

A5: Interestingly, this compound was identified in Ganoderma zonatum, where it was found alongside two other lanostane-type triterpenoids: Lanosta-7,9(11),24-trien-3-one 15,26-dihydroxy and Lanosta-7,9(11),24-trien-26-oic,3-hydroxy. [] These three compounds share the same molecular formula, molecular weight, and exhibit similar behavior on TLC plates. [] Notably, this specific combination of triterpenoids has not been reported in other Ganoderma species, suggesting its potential as a chemotaxonomic marker for G. zonatum. [] This finding contributes to our understanding of the chemical diversity within the Ganoderma genus and its potential for producing bioactive compounds.

Q5: How can High Performance Liquid Chromatography (HPLC) contribute to the study and quality control of this compound?

A6: HPLC, particularly when combined with pressurized liquid extraction, has proven to be a valuable tool for quantifying this compound and other bioactive compounds in Ganoderma species. [] This method allows for the simultaneous determination of multiple triterpenes and sterols, including Ganoderic Acids A, Y, and DM, Ganoderols A and B, Ganoderal A, Methyl Ganoderate D, Ganoderate G, and Ergosterol. [] By providing accurate and reproducible quantification, HPLC serves as a crucial technique for quality control of Ganoderma samples and for assessing the consistency of this compound content in research and potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.